3-(2-Methyl-4-nitro-1H-imidazol-1-yl)-1,2-propanediol is a chemical compound with the molecular formula and a molecular weight of 201.18 g/mol. This compound belongs to the class of imidazole derivatives and is characterized by the presence of both a nitro group and a hydroxyl group. It has applications primarily in pharmaceuticals, particularly as an impurity in antiparasitic drugs.
3-(2-Methyl-4-nitro-1H-imidazol-1-yl)-1,2-propanediol is classified as an impurity in pharmaceutical formulations. It falls under the category of antiparasitic agents due to its potential use in drug formulations aimed at treating parasitic infections.
The synthesis of 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)-1,2-propanediol typically involves multi-step organic reactions. The general procedure may include:
The specific reaction conditions, including temperature, solvent choice, and catalysts, play a crucial role in determining the yield and purity of the final product. Detailed optimization of these parameters is essential for industrial-scale synthesis.
The molecular structure of 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)-1,2-propanediol can be represented using various structural formulas:
Cc1ncc([N+](=O)[O-])n1CC(O)COInChI=1S/C7H11N3O4/c1-5-8-2-7(10(13)14)9(5)3-6(12)4-11/h2,6,11-12H,3-4H2,1H3This notation provides a way to visualize the arrangement of atoms within the molecule, highlighting functional groups such as the nitro and hydroxyl groups that are pivotal for its chemical behavior.
The accurate mass of this compound is calculated to be 201.075 g/mol, which aligns with its molecular formula .
3-(2-Methyl-4-nitro-1H-imidazol-1-yl)-1,2-propanediol can participate in various chemical reactions typical for compounds containing hydroxyl and nitro groups:
The efficiency and outcome of these reactions depend on factors such as pH, temperature, and the presence of catalysts or solvents.
The mechanism by which 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)-1,2-propanediol exerts its effects can be linked to its structural components:
3-(2-Methyl-4-nitro-1H-imidazol-1-yl)-1,2-propanediol typically appears as a solid or viscous liquid depending on temperature and purity. It has a melting point around room temperature and is soluble in polar solvents due to its hydroxyl groups.
The compound exhibits properties typical of diols:
Relevant data on stability indicate that it should be stored at controlled temperatures (around +5°C) to maintain integrity .
3-(2-Methyl-4-nitro-1H-imidazol-1-yl)-1,2-propanediol finds applications primarily in:
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: